molecular formula C13H11FN2O4S2 B2958681 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide CAS No. 895481-65-9

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2958681
CAS No.: 895481-65-9
M. Wt: 342.36
InChI Key: CIGPWQVACSAITI-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H11FN2O4S2 and its molecular weight is 342.36. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

Research has demonstrated the synthesis of sulfonamide derivatives, including structures related to 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide, for potential anticancer applications. For instance, the cytotoxic activity of novel sulfonamide derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines has been explored, with certain compounds showing promising potencies (Ghorab et al., 2015). Further, the synthesis and anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been reported, highlighting the importance of thiophene-based compounds in medicinal chemistry (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

The antimicrobial activity of Schiff bases of 2-Amino-4-(4-acetamido phenyl) thiophene-3-carboxamide and their derivatives has been investigated, revealing significant antibacterial properties (Arora et al., 2012). Additionally, the development of thiophene sulfonamide derivatives for their urease inhibition and antibacterial activities showcases the versatility of these compounds in addressing different microbial threats (Noreen et al., 2017).

Material Science Applications

In material science, the performance of poly 3-(phenylthiophene) derivatives, including those with fluorophenyl groups, as active materials for electrochemical capacitors, underscores the potential of these compounds in energy storage solutions (Ferraris et al., 1998). This highlights a significant shift towards utilizing organic compounds in developing advanced materials for technological applications.

Chemical Synthesis and Characterization

The research on this compound derivatives also extends to their synthesis and characterization. Studies have detailed the synthesis processes and described the structural properties of these compounds, providing a foundation for further applications in various scientific domains (Nagaraju et al., 2018).

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S2/c14-8-1-3-9(4-2-8)22(19,20)7-11(17)16-13-10(12(15)18)5-6-21-13/h1-6H,7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGPWQVACSAITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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